N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide
Description
N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide is a synthetic compound featuring a morpholine ring, naphthalene, pyridine, and an ethanediamide linker. The ethanediamide linker may confer conformational rigidity, while the morpholine group enhances solubility compared to analogous piperidine-containing compounds .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N'-pyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-22(23(29)26-18-8-10-24-11-9-18)25-16-21(27-12-14-30-15-13-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,21H,12-16H2,(H,25,28)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBQLGQEPCVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-morpholin-4-yl-phenylamine with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Morpholine vs. Piperidine Derivatives :
- Morpholine-Containing Analogues : The target compound’s morpholine ring introduces an oxygen atom, improving water solubility compared to piperidine-based analogues (e.g., opioid derivatives like fentanyl or W-15) . For example, 2-[2-(morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones () exhibited moderate antimicrobial activity, attributed to morpholine’s polar nature .
- Piperidine-Containing Analogues : Compounds like N-phenyl-N-(piperidin-4-ylmethyl)propionamide () show high opioid receptor affinity due to the piperidine core’s rigidity and nitrogen positioning .
Substituent Effects
- Naphthalene vs. In crystal structures, naphthalene-pyridine hybrids (e.g., N-(pyridin-4-yl)naphthalene-2-carboxamide) form π-π stacking interactions (center-to-center distance: 3.59 Å), which may stabilize the target compound’s solid-state structure .
Pyridine vs. Other Heterocycles :
Linker Modifications
- Ethanediamide vs. Propenamide/Thiouracil Linkers: The ethanediamide linker in the target compound may restrict conformational flexibility compared to propenamide (e.g., (2Z)-N-[2-(morpholin-4-yl)ethyl]-3-(naphthalen-1-yl)prop-2-enamide, ). The Z-configuration in propenamide derivatives influences binding geometry, as seen in their predicted pharmacokinetic profiles (e.g., pKa = 14.80) . Thiouracil linkers (e.g., 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones) exhibit antifungal activity, suggesting that linker chemistry significantly impacts biological targeting .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
Biological Activity
N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and structure:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 301.39 g/mol
The structure features a morpholine ring, a naphthalene moiety, and a pyridine component, which are known to contribute to its biological activity.
Research indicates that the compound acts primarily through the modulation of protein kinase activity. Protein kinases are crucial in regulating cellular functions such as proliferation, differentiation, and apoptosis. By inhibiting specific kinases, this compound can potentially disrupt cancer cell signaling pathways.
Anticancer Activity
Several studies have documented the anticancer properties of compounds structurally similar to this compound. For instance:
| Compound | IC50 (μM) | Target | Study Reference |
|---|---|---|---|
| Compound 12m | 45.69 | Collagen synthesis inhibition | |
| Compound 12q | 45.81 | Collagen synthesis inhibition |
These compounds demonstrated significant inhibition of collagen synthesis, which is a critical factor in tumor progression and metastasis.
Case Studies
- In Vitro Studies : In vitro assays showed that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential efficacy in vivo.
Safety and Toxicity
While the biological activity is promising, safety profiles must be established through comprehensive toxicological studies. Preliminary data suggest manageable toxicity levels; however, further research is necessary to confirm these findings.
Q & A
Q. What established synthetic routes are available for N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide?
The synthesis typically involves multi-step organic reactions. A common approach includes coupling a naphthalene-derived amine with a pyridyl-acetamide intermediate using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert atmospheres. Key steps include amide bond formation and purification via recrystallization or chromatography (HPLC) .
Q. How is the compound structurally characterized to confirm purity and identity?
Characterization employs nuclear magnetic resonance (NMR; ¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR). For example, ¹H NMR confirms proton environments of the morpholine ring (δ ~3.5–3.7 ppm) and naphthalene aromatic protons (δ ~7.2–8.5 ppm). High-resolution MS validates molecular weight (e.g., C₂₅H₂₆ClN₃O₃, MW 451.95) .
Q. What key functional groups contribute to its biological activity?
The morpholine ring enhances solubility and hydrogen-bonding capacity, the naphthalene moiety facilitates hydrophobic interactions, and the amide backbone stabilizes protein binding. These groups synergistically influence pharmacokinetic properties and target engagement .
Q. What initial biological screening methods are used to assess its activity?
Standard assays include antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus) and cytotoxicity screening (e.g., MTT assay on cancer cell lines like MCF-7 or HeLa). Dose-response curves and IC₅₀ values are calculated to prioritize lead optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables like solvent polarity (DMF vs. dichloromethane), temperature (0°C to reflux), and catalyst loading (e.g., DMAP for amidation) are systematically tested. Design of Experiments (DoE) or continuous flow synthesis may enhance scalability and reduce by-products .
Q. How to resolve contradictions in biological activity data across studies?
Replicate assays under standardized conditions (e.g., cell line authentication, controlled pH/temperature). Validate compound purity via HPLC (>95%) and assess batch-to-batch variability. Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .
Q. What computational methods predict its interactions with biological targets?
Molecular docking (AutoDock, Schrödinger) models binding to enzymes/receptors (e.g., kinases). Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes. Density Functional Theory (DFT) calculates electronic properties influencing reactivity .
Q. How to design SAR studies to enhance potency or selectivity?
Modify substituents on the naphthalene (e.g., chloro, methyl groups) or morpholine ring (e.g., fluorine substitution). Test derivatives in parallel assays to map pharmacophore requirements. Use QSAR (Quantitative SAR) models to predict activity trends .
Q. What strategies assess compound stability under physiological conditions?
Conduct stability studies in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites. Accelerated stability testing (40°C/75% RH) predicts shelf-life .
Q. How to resolve ambiguities in spectroscopic data (e.g., overlapping NMR peaks)?
Employ 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. Single-crystal X-ray diffraction provides definitive structural confirmation. Compare experimental data with computational NMR predictions (e.g., ACD/Labs) .
Q. Methodological Notes
- Citations : References to primary literature or validated synthetic protocols are prioritized.
- Data Integrity : Cross-validate experimental results with orthogonal techniques (e.g., NMR + MS) to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
